Cas no 173442-46-1 (2(1H)-Pyridinone, 6-bromo-1-ethyl-)

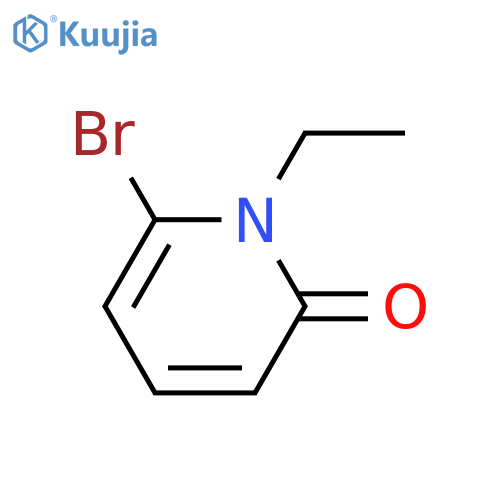

173442-46-1 structure

商品名:2(1H)-Pyridinone, 6-bromo-1-ethyl-

CAS番号:173442-46-1

MF:C7H8BrNO

メガワット:202.04852104187

MDL:MFCD31915972

CID:1358007

PubChem ID:24978008

2(1H)-Pyridinone, 6-bromo-1-ethyl- 化学的及び物理的性質

名前と識別子

-

- 2(1H)-Pyridinone, 6-bromo-1-ethyl-

- 6-bromo-1-ethylpyridin-2(1H)-one

- A1-18396

- 173442-46-1

- 6-bromo-1-ethylpyridin-2-one

- SCHEMBL8223402

- 6-Bromo-1-ethyl-1,2-dihydropyridin-2-one

- 6-bromo-1-ethyl-2(1H)-pyridinone

-

- MDL: MFCD31915972

- インチ: InChI=1S/C7H8BrNO/c1-2-9-6(8)4-3-5-7(9)10/h3-5H,2H2,1H3

- InChIKey: RWTWFFLQIXRAOF-UHFFFAOYSA-N

- ほほえんだ: CCN1C(=O)C=CC=C1Br

計算された属性

- せいみつぶんしりょう: 200.97894

- どういたいしつりょう: 200.97893g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 208

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.7

- トポロジー分子極性表面積: 20.3Ų

じっけんとくせい

- PSA: 20.31

2(1H)-Pyridinone, 6-bromo-1-ethyl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Matrix Scientific | 196708-5g |

6-Bromo-1-ethyl-1,2-dihydropyridin-2-one, 95% |

173442-46-1 | 95% | 5g |

$1816.00 | 2023-09-07 |

2(1H)-Pyridinone, 6-bromo-1-ethyl- 関連文献

-

Chris H. Greene Faraday Discuss., 2004,127, 413-423

-

Xiaoxiao Liu,Shaoguang Wu,Youjia Wang,Yanmei Li,Ruidong Wang,Tianzhi Yu,Wenming Su,Yuling Zhao,Di Zhang New J. Chem., 2021,45, 19154-19163

-

Min-Ji Kim,Myoung-Seon Gong Analyst, 2012,137, 1487-1494

-

Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786

-

Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433

173442-46-1 (2(1H)-Pyridinone, 6-bromo-1-ethyl-) 関連製品

- 2580234-88-2(2-[Benzyl(2-{[(benzyloxy)carbonyl]amino}ethyl)amino]acetic acid)

- 2279938-29-1(Alkyne-SS-COOH)

- 2228171-43-3(4-(2-bromo-1-hydroxyethyl)-3-methoxyphenol)

- 92407-84-6(1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde)

- 2068151-21-1(2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)

- 1343038-60-7(3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile)

- 2228780-16-1(2-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid)

- 2228287-44-1(1-{1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}ethan-1-amine)

- 1690890-22-2(2-Chloro-1-(3-chloro-4-methylthiophen-2-yl)ethan-1-one)

- 2228991-37-3(2-amino-1-5-(4-fluorophenyl)furan-2-ylpropan-1-one)

推奨される供給者

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬